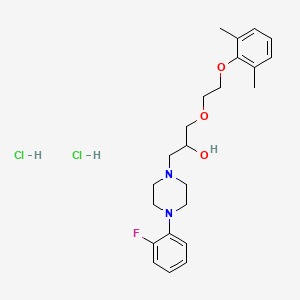

1-(2-(2,6-Dimethylphenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(2,6-Dimethylphenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H33Cl2FN2O3 and its molecular weight is 475.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(2-(2,6-Dimethylphenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C20H26Cl2F N2O3

- Molecular Weight : 426.34 g/mol

- CAS Number : Not explicitly available in the search results but can be derived from the structural formula.

The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for its ability to modulate receptor activity, which suggests potential applications in treating psychiatric disorders.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as an antagonist or partial agonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptor Interaction : It may also interact with dopamine receptors, which are critical in the regulation of mood, reward, and motor functions.

Antihypertensive Effects

Research indicates that analogs of this compound exhibit significant antihypertensive properties. In a study involving isolated guinea pig ventricular myocytes, the compound demonstrated a concentration-dependent effect on action potential duration and potassium currents, suggesting that it may influence cardiovascular function through ion channel modulation .

Antagonistic Properties

The compound has been evaluated for its antagonistic effects on alpha-adrenergic receptors. In vitro assays showed that it could effectively block these receptors, which are involved in vasoconstriction and blood pressure regulation .

Study 1: Cardiovascular Effects

In a controlled study on guinea pig models, the compound was administered at various concentrations (0.1 - 100 µmol/L). Results indicated a significant decrease in action potential duration (APD50), highlighting its potential to affect cardiac excitability and contractility. The observed EC50 for inhibiting potassium currents was approximately 13.3 µmol/L .

Study 2: Neuropharmacological Evaluation

A secondary study focused on the neuropharmacological profile of the compound, revealing its potential as an anxiolytic agent. Behavioral tests indicated reduced anxiety-like behavior in rodent models treated with the compound compared to controls.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H26Cl2F N2O3 |

| Molecular Weight | 426.34 g/mol |

| CAS Number | Not available |

| Antihypertensive Activity | Significant |

| Serotonin Receptor Action | Antagonist/Partial Agonist |

Aplicaciones Científicas De Investigación

Therapeutic Applications

- Antidepressant Activity : The compound exhibits properties similar to those of selective serotonin reuptake inhibitors (SSRIs) and may be explored for its antidepressant effects. Its structural features suggest potential interaction with serotonin receptors, which are crucial in mood regulation.

- Antipsychotic Properties : Given its piperazine moiety, this compound could also be investigated for antipsychotic effects. Piperazine derivatives are known to influence dopaminergic pathways, which are often altered in psychotic disorders.

- P-glycoprotein Modulation : Research indicates that compounds with similar structures can modulate P-glycoprotein activity, potentially enhancing the bioavailability of co-administered drugs like doxorubicin in cancer therapy. This modulation can lead to increased efficacy of chemotherapy by overcoming multidrug resistance in cancer cells .

Mechanistic Studies

The understanding of the compound's mechanism of action is crucial for its application in drug development. Studies have shown that derivatives with similar structural motifs can interact with various transporters and enzymes:

- P-glycoprotein Interaction : The compound's ability to inhibit P-glycoprotein has been studied using cellular models such as Madin-Darby Canine Kidney (MDCK) cells, demonstrating its potential to enhance drug absorption and efficacy .

- Stability and Metabolism : Investigations into the chemical stability of this compound reveal that it maintains integrity under physiological conditions, making it a suitable candidate for further development .

Case Studies

- Combination Therapy in Cancer : In vitro studies have demonstrated that when combined with doxorubicin, this compound significantly enhances the drug's cytotoxicity against resistant cancer cell lines. This finding suggests its utility as an adjuvant therapy in oncology .

- Neuropharmacological Research : The compound has been utilized in studies aimed at understanding the neurochemical pathways involved in mood disorders. Its effects on serotonin and dopamine receptors provide insights into potential treatment strategies for depression and anxiety .

Propiedades

IUPAC Name |

1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FN2O3.2ClH/c1-18-6-5-7-19(2)23(18)29-15-14-28-17-20(27)16-25-10-12-26(13-11-25)22-9-4-3-8-21(22)24;;/h3-9,20,27H,10-17H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMLPSBMBMVCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33Cl2FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.